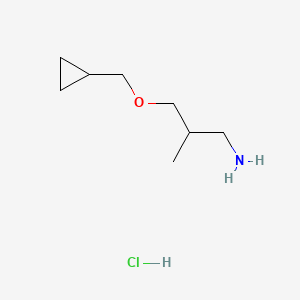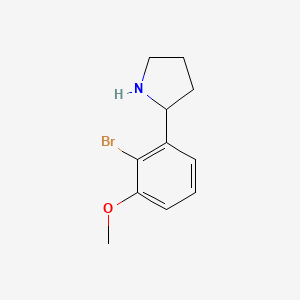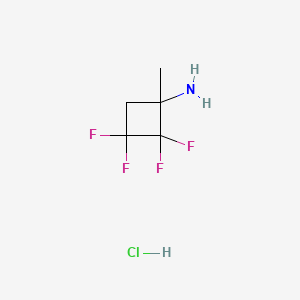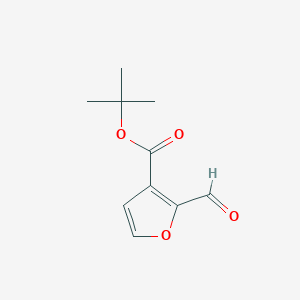
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound that features a cyclopropylmethoxy group attached to a 2-methylpropan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with a suitable halogenating agent such as thionyl chloride to form cyclopropylmethoxy chloride.
Attachment to the amine backbone: The cyclopropylmethoxy chloride is then reacted with 2-methylpropan-1-amine under basic conditions to form the desired amine compound.
Formation of the hydrochloride salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride
- 3-(Cyclopropylmethoxy)methylpiperidine hydrochloride
Uniqueness
3-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the cyclopropylmethoxy group and the 2-methylpropan-1-amine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(4-9)5-10-6-8-2-3-8;/h7-8H,2-6,9H2,1H3;1H |
InChI-Schlüssel |
PGJDWXZDXUCRJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)COCC1CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1s)-1-[2-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13599205.png)
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)






![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)




